molecular formula C13H10F3NO4 B8278996 Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate

Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate

Cat. No.: B8278996
M. Wt: 301.22 g/mol
InChI Key: YXOLYOVXTROOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is notable for its trifluoromethoxy group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted phenylhydrazine with an α,β-unsaturated ester in the presence of a base, followed by cyclization with hydroxylamine hydrochloride under refluxing methanolic conditions . This method yields the desired isoxazole compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of metal-free synthetic routes is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
  • Methyl 5-phenylisoxazole-3-carboxylate
  • Methyl 5-methyl-3-(4-fluorophenyl)isoxazole-4-carboxylate

Uniqueness

Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate is unique due to its trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it more effective in various applications compared to similar compounds .

Properties

Molecular Formula

C13H10F3NO4

Molecular Weight

301.22 g/mol

IUPAC Name

methyl 5-methyl-3-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H10F3NO4/c1-7-10(12(18)19-2)11(17-21-7)8-4-3-5-9(6-8)20-13(14,15)16/h3-6H,1-2H3

InChI Key

YXOLYOVXTROOBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar manner as described in Preparation Example 17, by using methanol (160 mL), N-hydroxy-3-(trifluoromethoxy)benzimidoylchloride (8.00 g, 33.39 mmol), methylacetoacetate (7.76 g, 66.78 mmol) and sodium methoxide (5.41 g, 100.17 mmol), a white solid required compound (6.82 g, 22.64 mmol, 68%) was obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.76 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
5.41 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four
Yield
68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.